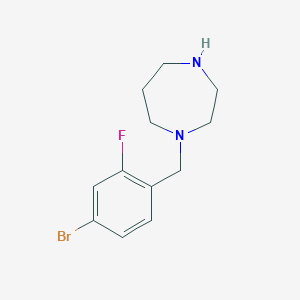

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane

Übersicht

Beschreibung

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane, commonly referred to as 4-bromo-2-fluorobenzyl diazepane, is a synthetic molecule with a wide range of applications in medicinal chemistry and material science. It is a versatile building block used in the synthesis of various useful compounds and materials.

Wissenschaftliche Forschungsanwendungen

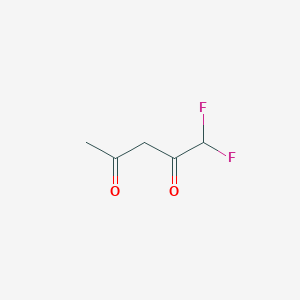

Oxotransferase Reactivity Study

A study by Mayilmurugan et al. (2011) investigated the asymmetric molybdenum(VI) dioxo complexes, including 1,4-bis(2-hydroxy-4-flurobenzyl)-1,4-diazepane. These complexes were examined as functional models for molybdenum oxotransferase enzymes, providing mechanistic insights into oxotransferase reactivity (Mayilmurugan et al., 2011).

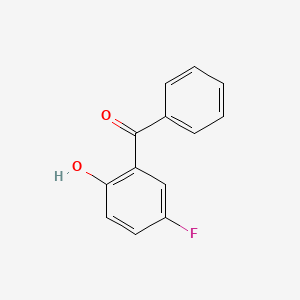

Olefin Epoxidation Catalysis

M. Sankaralingam and M. Palaniandavar (2014) explored manganese(III) complexes of bisphenolate ligands including 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane as catalysts for the epoxidation reaction. The study highlighted the effect of Lewis basicity of ligands on olefin epoxidation reactivity (Sankaralingam & Palaniandavar, 2014).

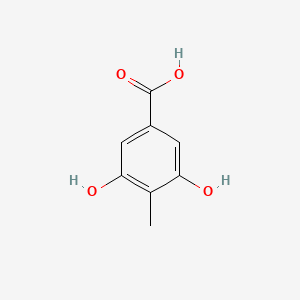

Structural and Reactive Modeling of Enzymes

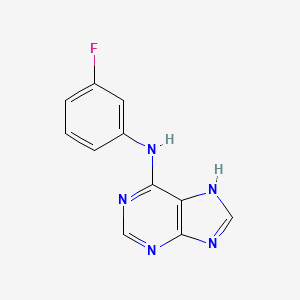

Research by Mayilmurugan, Sankaralingam, et al. (2010) focused on iron(III) complexes of bis(phenolate) ligands like 1,4-bis(2-hydroxy-4-methyl-benzyl)-1,4-diazepane. These complexes served as structural and reactive models for intradiol-cleaving 3,4-PCD enzymes, contributing to the understanding of enzyme mechanisms (Mayilmurugan et al., 2010).

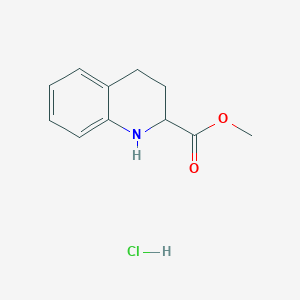

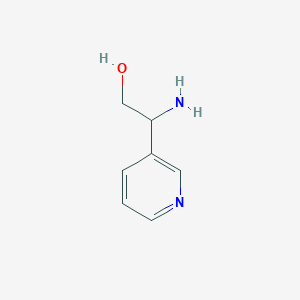

Synthesis of σ1 Receptor Ligands

Fanter et al. (2017) reported the synthesis of 1,4-diazepanes with different substituents, including 1-benzyl-1,4-diazepane, as novel σ1 receptor ligands. This study contributes to the development of potential therapeutic agents (Fanter et al., 2017).

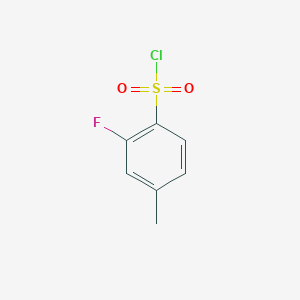

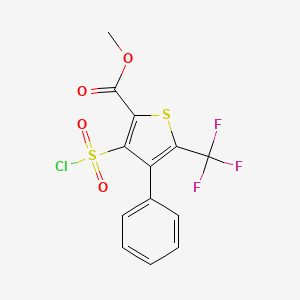

Ugi Multicomponent Reaction Study

Banfi et al. (2007) explored a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution to synthesize 1-sulfonyl 1,4-diazepan-5-ones. This research demonstrates the versatility of 1,4-diazepane in synthetic chemistry (Banfi et al., 2007).

Anxiolytic Activity Study

Liszkiewicz et al. (2006) synthesized 1,4-diazepane derivatives to examine their anxiolytic activity. This study highlights the potential of 1,4-diazepane compounds in developing new anxiolytic drugs (Liszkiewicz et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane is Aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary mechanism for glucose metabolism that can contribute to complications in diabetes.

Mode of Action

It is believed to interact with aldose reductase, potentially inhibiting its activity . This inhibition could help to regulate glucose metabolism and prevent the harmful effects of excessive glucose conversion via the polyol pathway.

Biochemical Pathways

The compound’s interaction with Aldose reductase affects the polyol pathway . This pathway is responsible for the conversion of glucose to sorbitol, which is then converted to fructose. When this pathway is overly active, it can lead to the accumulation of sorbitol and fructose, contributing to various complications in diabetes.

Pharmacokinetics

Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable

Result of Action

Its potential inhibition of aldose reductase could help to regulate glucose metabolism and prevent the harmful effects of excessive glucose conversion via the polyol pathway .

Eigenschaften

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrFN2/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHWQGRCERBVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381439 | |

| Record name | 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646455-62-1 | |

| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]hexahydro-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646455-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromo-2-fluorobenzyl)homopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)